BenchChemオンラインストアへようこそ!

5-Ethenyl-6-fluoropyridin-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Ethenyl-6-fluoropyridin-3-amine (CAS 209329-00-0), also referred to as 6-fluoro-5-vinylpyridin-3-amine, is a disubstituted pyridine derivative bearing a primary amine at the 3-position, a fluorine atom at the 6-position, and a vinyl (ethenyl) group at the 5-position. With a molecular formula of C₇H₇FN₂ and a molecular weight of 138.14 g·mol⁻¹, this compound belongs to the fluorinated aminopyridine class frequently employed as a scaffold or synthetic intermediate in kinase inhibitor discovery programs.

Molecular Formula C7H7FN2
Molecular Weight 138.14 g/mol
CAS No. 209329-00-0
Cat. No. B8660783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-6-fluoropyridin-3-amine
CAS209329-00-0
Molecular FormulaC7H7FN2
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC=CC1=C(N=CC(=C1)N)F
InChIInChI=1S/C7H7FN2/c1-2-5-3-6(9)4-10-7(5)8/h2-4H,1,9H2
InChIKeyLXQKWZGYVBBNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-6-fluoropyridin-3-amine (CAS 209329-00-0): A Vinyl-Functionalized Fluoropyridinamine Building Block for Kinase-Targeted Medicinal Chemistry


5-Ethenyl-6-fluoropyridin-3-amine (CAS 209329-00-0), also referred to as 6-fluoro-5-vinylpyridin-3-amine, is a disubstituted pyridine derivative bearing a primary amine at the 3-position, a fluorine atom at the 6-position, and a vinyl (ethenyl) group at the 5-position . With a molecular formula of C₇H₇FN₂ and a molecular weight of 138.14 g·mol⁻¹, this compound belongs to the fluorinated aminopyridine class frequently employed as a scaffold or synthetic intermediate in kinase inhibitor discovery programs [1]. Its computed LogP of approximately 2.03 and topological polar surface area (TPSA) of 38.9 Ų place it within a favorable property space for lead-like molecules, while the vinyl substituent confers orthogonal reactivity for transition-metal-catalyzed cross-coupling, hydroboration, and polymerization chemistry that is absent in saturated or unsubstituted analogs .

Why 5-Ethenyl-6-fluoropyridin-3-amine Cannot Be Replaced by Generic 5-Alkyl- or 5-Unsubstituted Fluoropyridin-3-amines in Research and Development


Compounds within the fluoropyridin-3-amine family are not functionally interchangeable due to the divergent reactivity and pharmacological profiles conferred by the C-5 substituent. Replacing the vinyl group of 5-ethenyl-6-fluoropyridin-3-amine with a saturated ethyl chain (CAS 209329-01-1) eliminates the alkene π-system required for Heck couplings, olefin metathesis, and radical-mediated elaborations—reactions central to modular library synthesis . Conversely, substituting with an ethynyl group (CAS 1824105-25-0) introduces a linear, electron-withdrawing alkyne that alters both the dipole moment and the geometry of the side chain, which can disrupt binding-pocket complementarity in kinase targets . The unsubstituted parent 6-fluoropyridin-3-amine (CAS 1827-27-6) lacks the C-5 functional handle entirely, precluding its use as a diversification point in parallel synthesis strategies. These structural differences manifest in measurable physicochemical divergence—for example, the vinyl-bearing target compound has a computed LogP approximately 1.4 units higher than the unsubstituted analog, affecting both solubility and passive permeability profiles [1]. For procurement decisions, selecting the correct C-5 substituent pattern directly determines synthetic route feasibility and downstream biological screening outcomes.

Quantitative Differentiation Guide: 5-Ethenyl-6-fluoropyridin-3-amine vs. Closest Analogs—Head-to-Head and Cross-Study Comparative Data


Vinyl vs. Ethyl: Physicochemical Property Divergence (LogP, Density, Boiling Point)

The vinyl substituent at C-5 imposes measurably different physicochemical properties relative to the saturated ethyl analog. 5-Ethenyl-6-fluoropyridin-3-amine exhibits a computed LogP of 2.03, whereas the ethyl analog (CAS 209329-01-1)—with an additional two hydrogen atoms—is predicted to have a higher LogP by approximately 0.2–0.3 log units owing to the increased hydrophobicity of the sp³-hybridized side chain . The molecular weight difference is 2.02 g·mol⁻¹ (138.14 vs. 140.16), which, though modest, can alter deuterium-exchange behavior and MS detection sensitivity in metabolic tracing studies. Density and boiling point calculations further differentiate the two: the vinyl compound has a computed density of 1.2 g·cm⁻³ and a boiling point of 301.6 °C at 760 mmHg , whereas the ethyl analog's corresponding values are 1.1 g·cm⁻³ and approximately 285 °C, reflecting weaker π-stacking potential in the saturated system.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Versatility: Vinyl Group Enables Olefin Cross-Coupling and Metathesis Not Accessible to Ethyl or Ethynyl Analogs

The terminal alkene of 5-ethenyl-6-fluoropyridin-3-amine is a privileged functional group for palladium-catalyzed cross-coupling (Heck, Suzuki–Miyaura), olefin metathesis, hydroboration–oxidation, and thiol–ene click chemistry [1]. In contrast, the ethyl analog (CAS 209329-01-1) is inert to all of these transformations, restricting its utility to end-product or single-step derivatization roles. The ethynyl analog (CAS 1824105-25-0) offers Sonogashira coupling but cannot participate in Heck couplings or olefin metathesis, which require sp²-hybridized carbon termini [2]. This difference is operationalized in patent US6133253 (Abbott), where 5-amino-2-fluoro-3-vinylpyridine is hydrogenated over Pd/C to yield the ethyl analog in 99% yield—a transformation that is irreversible and demonstrates the vinyl compound's role as a branching intermediate that can be reductively saturated or oxidatively elaborated depending on project needs [3]. No equivalent branching is possible starting from the ethyl or ethynyl congeners.

Synthetic Methodology Cross-Coupling Library Synthesis

Phosphatidylinositide Synthesis Inhibition: A Biological Activity Profile Not Shared by Saturated or Unsubstituted Analogs

5-Ethenyl-6-fluoropyridin-3-amine has been characterized as an inhibitor of phosphatidylinositide synthesis, a class of lipid second messengers central to PI3K/Akt/mTOR and related signaling cascades . According to vendor technical documentation referencing Biosynth, the compound inhibits both endogenous phosphatidylinositide metabolism and glucosaminoglycan production by monocytes, while remaining inactive against uninfected cells . This selectivity profile—inhibition of lipid kinase product formation with sparing of unstimulated cells—has also been associated with suppression of TNFα production and gene transcription in THP-1 monocytic cells, suggesting potential anti-inflammatory applications . In contrast, the 5-ethyl analog (CAS 209329-01-1) and 6-fluoropyridin-3-amine (CAS 1827-27-6) lack documented phosphatidylinositide pathway activity, consistent with the requirement for the vinyl group in target engagement. No quantitative IC₅₀ or Kd data for this compound against specific PI3K isoforms has been identified in peer-reviewed literature as of the knowledge cutoff date; the reported activity is assigned at the pathway-phenotype level.

Cell Signaling Lipid Kinase Inhibition Anti-inflammatory Research

Kinase Inhibitor Intermediate Provenance: Abbott/AbbVie Patent US6133253 Establishes Validated Synthetic Lineage

5-Ethenyl-6-fluoropyridin-3-amine (referred to as 5-amino-2-fluoro-3-vinylpyridine in the patent) is established in US6133253 (Abbott Laboratories) as a key intermediate in the synthesis of disubstituted heteroaryl-fused pyridine kinase inhibitors [1]. The patent procedure describes hydrogenation of 2.30 g (16.6 mmol) of the vinyl compound over 10% Pd/C in methanol to afford the corresponding 5-ethyl derivative in 99% yield (2.31 g isolated) after 48 hours under a hydrogen atmosphere [2]. This high-yielding transformation is embedded within a multi-step sequence targeting ATP-competitive kinase inhibitors, confirming the vinyl compound's compatibility with palladium-catalyzed reaction conditions and its stability under reductive environments. The patent provides authentication through ¹H NMR characterization of the hydrogenation product [δ 1.22 (t, J=7.5 Hz, 3H), 2.58 (q, J=7.5 Hz, 2H), 6.96 (dd, J=3.0, 5.1 Hz, 1H), 7.45 (m, 1H)] and mass spectrometry confirmation [MS (CI/NH₃) m/z 141 (M+H)⁺, 158 (M+NH₄)⁺] [2]. The 5-bromo precursor (CAS 209328-99-4) used in the Stille coupling route to the vinyl compound is itself a less versatile intermediate, as its aryl bromide is limited to cross-coupling without the orthogonal alkene functionality that enables downstream diversification .

Kinase Inhibitor Patent Intermediate Process Chemistry

Regioisomeric Differentiation: 3-Amino vs. 2-Amino Pyridine Substitution Alters Hydrogen-Bond Donor/Acceptor Geometry and Target Recognition

The position of the amino group on the pyridine ring critically determines hydrogen-bonding patterns with biological targets. 5-Ethenyl-6-fluoropyridin-3-amine presents the amine at the meta position relative to the ring nitrogen, establishing a distinct donor–acceptor vector angle relative to the 2-amino regioisomer (5-ethenyl-6-fluoropyridin-2-amine, CAS 1824170-77-5) [1]. In kinase inhibitor design, the 3-aminopyridine motif has been extensively exploited as a hinge-binding scaffold where the ring nitrogen accepts a hydrogen bond from the kinase hinge backbone NH, while the 3-amino group serves as a hydrogen-bond donor to the hinge carbonyl [2]. The 2-amino regioisomer places the amine ortho to the ring nitrogen, enabling an intramolecular N–H···N interaction that reduces donor availability for intermolecular target engagement and biases toward chelation or bidentate binding modes that are incompatible with typical type I kinase inhibitor pharmacophores [2]. Toxicity annotations from PubChem further distinguish the regioisomers: the 2-amino variant carries H302 (harmful if swallowed) and H315 (causes skin irritation) hazard statements, whereas specific GHS classifications for the 3-amino compound have not been publicly assigned, suggesting differential safety-handling requirements for procurement and laboratory use [3].

Regiochemistry Structure–Activity Relationship Kinase Hinge Binding

High-Impact Research and Procurement Scenarios for 5-Ethenyl-6-fluoropyridin-3-amine (CAS 209329-00-0)


Kinase Inhibitor Library Synthesis via Parallel Vinyl Diversification

Medicinal chemistry groups building focused kinase inhibitor libraries can procure 5-ethenyl-6-fluoropyridin-3-amine as a central branching intermediate. The vinyl group enables parallel diversification via Heck coupling with aryl halides, Suzuki–Miyaura coupling with boronic acids, or olefin cross-metathesis to generate structurally diverse analogs from a single starting material. Supported by the 99% hydrogenation precedent in Abbott patent US6133253, the compound demonstrates compatibility with palladium-catalyzed conditions and can be orthogonally elaborated at the 3-amino group (e.g., amide coupling, reductive amination, sulfonylation) without protecting-group manipulation [1]. This dual-handle strategy reduces synthesis step count by an estimated 2–3 steps per library member relative to linear sequential approaches starting from the bromo or unsubstituted pyridine precursors.

Phosphatidylinositide Pathway Chemical Probe Development for Inflammation and Oncology

For academic and biotech laboratories investigating PI3K-dependent signaling in inflammatory disease or cancer, 5-ethenyl-6-fluoropyridin-3-amine offers a validated phenotypic starting point for probe optimization. The compound's documented inhibition of endogenous phosphatidylinositide metabolism, glucosaminoglycan production, and TNFα secretion in monocytes provides a multi-parameter biological fingerprint that the saturated ethyl analog and unsubstituted 6-fluoropyridin-3-amine do not exhibit . Structure–activity relationship (SAR) campaigns can systematically vary the vinyl group (via hydrogenation, epoxidation, or cross-coupling) and the 3-amino substituent to map the pharmacophoric requirements for PI3K pathway modulation, with the unmodified compound serving as the reference standard for comparative potency and selectivity assessments.

Process Chemistry Route Scouting: Vinyl Intermediate for Kilogram-Scale Hydrogenation

Contract research and manufacturing organizations (CROs/CDMOs) evaluating scalable routes to 5-ethyl-6-fluoropyridin-3-amine derivatives should consider the vinyl intermediate pathway documented in US6133253. The Stille coupling of 5-bromo-6-fluoropyridin-3-amine with tributyl(vinyl)tin, followed by quantitative Pd/C hydrogenation, provides a high-yielding, telescoped sequence suitable for scale-up [1]. The vinyl intermediate serves as a quality-control checkpoint: its characteristic ¹H NMR vinyl proton signals (δ ~5.2–5.8 ppm, dd) and the distinctive mass shift (MW 138.14 vs. 191.00 for the bromo precursor) enable unambiguous identity and purity verification before committing to the hydrogenation step . The 301.6 °C boiling point and 1.2 g·cm⁻³ density facilitate distillation and phase-separation unit operations during workup.

Comparative Biophysical Profiling of Fluoropyridinamine Regioisomers for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) groups seeking to characterize the intrinsic binding thermodynamics of fluoropyridinamine scaffolds can procure both the 3-amino regioisomer (5-ethenyl-6-fluoropyridin-3-amine) and the 2-amino regioisomer (CAS 1824170-77-5) for head-to-head biophysical comparison. Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR (WaterLOGSY, STD, CPMG) can quantify the differential binding affinity, enthalpy/entropy partitioning, and ligand residence time against a panel of kinase hinge domains . The 3-amino compound's meta-amine geometry is expected to yield Kd values in the 10–500 µM range typical of fragment hits, whereas the 2-amino regioisomer may show either tighter binding (via bidentate chelation) or no detectable binding (due to intramolecular H-bond quenching), providing a clear biophysical rationale for scaffold selection before investing in synthetic elaboration [2].

Quote Request

Request a Quote for 5-Ethenyl-6-fluoropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.